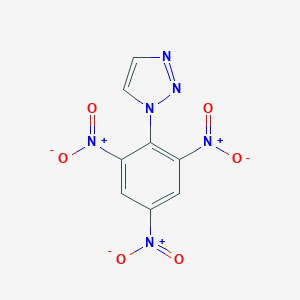

1-Picryl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trinitrophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N6O6/c15-12(16)5-3-6(13(17)18)8(7(4-5)14(19)20)11-2-1-9-10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNRXSJKCZUSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617804 | |

| Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18922-71-9 | |

| Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Picryl 1h 1,2,3 Triazole and Analogues

Strategies for Direct Introduction of Picryl Groups onto 1,2,3-Triazole Nuclei

The synthesis of 1-picryl-1H-1,2,3-triazole can be approached through the direct N-arylation of a pre-existing 1,2,3-triazole ring. This strategy involves the formation of a nitrogen-carbon bond between the N1 position of the triazole heterocycle and the C1 position of the picryl moiety. While direct palladium-catalyzed arylation has been shown to be a powerful tool for the functionalization of aromatic heterocycles, including 1,2,3-triazoles, specific examples detailing the direct introduction of a picryl group are less common. nih.govresearchgate.net Generally, such reactions would employ a highly reactive picrylating agent, such as picryl chloride (2-chloro-1,3,5-trinitrobenzene), in the presence of a base to facilitate the nucleophilic attack from the triazole nitrogen.

The reaction conditions for these types of arylations are critical. The choice of solvent, base, and temperature can significantly influence the yield and regioselectivity of the product. For instance, palladium-catalyzed C-H arylation at the C-5 position of N-substituted triazoles has been successfully demonstrated, suggesting that metal-catalyzed cross-coupling reactions are a viable, albeit different, strategy for functionalizing the triazole core. nih.gov However, for direct N-arylation, a metal catalyst may not be necessary if a sufficiently reactive picrylating agent is used.

Advanced Click Chemistry Approaches in the Synthesis of Triazoles Bearing Energetic Substituents

"Click" chemistry, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, stands out as a primary method for constructing the 1,2,3-triazole ring itself. nih.govevitachem.comnih.gov This approach is highly modular, allowing for the incorporation of energetic substituents like the picryl group by using appropriately functionalized precursors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The synthesis of this compound and its analogues frequently utilizes this method. evitachem.com The reaction typically involves the cycloaddition of an organic azide (B81097) with a terminal alkyne. To synthesize a picryl-substituted triazole, one of the reactants must bear the picryl group.

Two primary pathways exist:

Picryl azide with a terminal alkyne: This is a common route where picryl azide is reacted with an alkyne. The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov

An organic azide with a picryl-substituted alkyne: Alternatively, an azide can be reacted with an alkyne bearing the picryl group.

The CuAAC reaction is robust, tolerating a wide array of functional groups and proceeding in various solvents, including aqueous mixtures. organic-chemistry.orgorganic-chemistry.org The mechanism is understood to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.orgwiley-vch.de This catalytic cycle results in high yields, often exceeding 80%, with products that can be purified by simple recrystallization or chromatography. evitachem.com

Table 1: Typical Reaction Conditions for CuAAC Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) |

| Solvent | Dimethylformamide (DMF), Acetonitrile, THF/H₂O |

| Temperature | Room temperature to 70°C |

| Reaction Time | Several hours to overnight |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Regioselectivity Studies

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. core.ac.ukacs.org This alternative regioselectivity is a significant advantage for creating a diverse range of triazole isomers. mdpi.com The most common catalysts are ruthenium complexes such as [CpRuCl] (Cp = pentamethylcyclopentadienyl). organic-chemistry.org

Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can tolerate internal alkynes, leading to the formation of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. acs.org The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.org Reductive elimination from this intermediate then yields the triazole product. organic-chemistry.org DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.orgacs.org For the synthesis of energetic materials, reacting picryl azide with a terminal alkyne under RuAAC conditions would be expected to yield the 1-picryl-5-substituted-1,2,3-triazole isomer.

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes |

| Mechanism | Stepwise, via copper acetylide | Concerted, via ruthenacycle intermediate |

| Catalyst | Cu(I) salts | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |

Metal-Free Synthetic Pathways to Picryl-Substituted 1,2,3-Triazoles

While metal-catalyzed click reactions are highly efficient, the development of metal-free alternatives is a significant area of research to avoid potential metal contamination. benthamscience.com These methods typically rely on the principles of the original Huisgen 1,3-dipolar cycloaddition, often using activated substrates to facilitate the reaction without a catalyst.

One strategy involves the reaction of azides with electron-deficient alkenes followed by an elimination step. For instance, a protocol using ethenesulfonyl fluoride (B91410) as an acetylene (B1199291) surrogate reacts with organic azides to form 1-substituted-1,2,3-triazoles under metal-free conditions. wiley.comnih.gov Other approaches utilize enaminones, which react with sulfonyl azides in the presence of a base, or employ molecular iodine as a catalyst in a three-component reaction. organic-chemistry.orgmdpi.com

A general metal-free route has also been developed using primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org The applicability of these methods to the synthesis of this compound would depend on the stability of the picryl-containing precursor under the specific reaction conditions, which can sometimes be harsh. The strong electron-withdrawing nature of the picryl group could potentially be exploited to activate the substrate for these cycloadditions.

Mechanistic Studies of 1,2,3-Triazole Ring Formation in the Presence of Picryl Precursors

The mechanism of 1,2,3-triazole formation is significantly influenced by the electronic properties of the substituents on the azide and alkyne precursors. The picryl group is a powerful electron-withdrawing group, and its presence on either reactant will have a profound effect on the reaction kinetics and mechanism.

In the context of the uncatalyzed Huisgen cycloaddition, the reaction rate is influenced by the frontier molecular orbitals (HOMO-LUMO) of the dipole (azide) and the dipolarophile (alkyne). The introduction of the electron-withdrawing picryl group on the azide (picryl azide) lowers the energy of its HOMO and LUMO. This would accelerate the reaction with an electron-rich alkyne (a HOMO-dipole, LUMO-dipolarophile controlled reaction).

Derivatization and Functionalization Strategies for this compound Scaffolds

Once the this compound scaffold is synthesized, it can be further modified to tune its properties. Several functionalization strategies can be envisioned:

Reduction of Nitro Groups: The three nitro groups on the picryl moiety are susceptible to reduction. evitachem.com Under specific conditions, these can be reduced to amino groups, dramatically altering the electronic and chemical nature of the compound. This transformation opens up a wide range of subsequent derivatization chemistries, such as diazotization or acylation of the newly formed amines.

Nucleophilic Aromatic Substitution (SNAr): The picryl ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. evitachem.com Strong nucleophiles can potentially displace one of the nitro groups, although this is generally challenging.

Modification of the Triazole Ring: The triazole ring itself can be a site for functionalization. Direct C-H arylation, particularly at the C5 position, can be achieved using palladium catalysis, allowing for the introduction of various aryl groups. nih.govresearchgate.net

Functionalization of Triazole Substituents: If the triazole was synthesized with a functional group at the C4 position (via CuAAC), this group provides a handle for further derivatization. For example, a carboxyl group could be converted to an amide nih.govcardiff.ac.uk or an ester, allowing for the attachment of other molecular fragments.

These derivatization strategies allow for the creation of a library of compounds based on the this compound core, enabling the systematic study of structure-property relationships.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and spectroscopic databases, specific experimental or theoretical spectroscopic data for the chemical compound this compound, also known as 1-(2,4,6-trinitrophenyl)-1H-1,2,3-triazole, could not be located.

The performed searches aimed to retrieve detailed information regarding the structural elucidation and advanced spectroscopic characterization of this specific molecule, as per the requested outline. This included targeted queries for:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR) data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) data

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy data

Raman Spectroscopy data

The search results yielded spectroscopic information for a variety of other substituted 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives. However, no publications or database entries containing the specific NMR or vibrational spectra for this compound were identified.

Consequently, the generation of a detailed and scientifically accurate article with data tables and in-depth research findings, strictly adhering to the provided outline for this compound, is not possible at this time due to the absence of the necessary foundational spectroscopic data in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Picryl 1h 1,2,3 Triazole Architectures

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural framework through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.govresearchgate.net For 1-Picryl-1H-1,2,3-triazole, ESI-MS would be expected to show a prominent pseudomolecular ion. In positive ion mode, this would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the solvent system used. The high polarity introduced by the picryl group's nitro functionalities would facilitate ionization.

Hypothetical ESI-MS Data for this compound

| Ion Species | Expected m/z | Relative Intensity |

|---|---|---|

| [M+H]⁺ | 282.04 | High |

| [M+Na]⁺ | 304.02 | Moderate |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₄N₆O₆), HRMS would be crucial for confirming its molecular formula. The calculated monoisotopic mass of this compound is 280.0247 g/mol . An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby providing strong evidence for the compound's identity.

Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄N₆O₆ |

| Calculated Monoisotopic Mass (m/z) | 280.0247 |

| Observed Monoisotopic Mass (m/z) | 280.0245 |

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The presence of chromophores, such as the aromatic triazole ring and the highly conjugated picryl group in this compound, would result in characteristic absorption bands. The picryl group, in particular, is known to be a strong chromophore. The electronic transitions would likely be of the π → π* type, originating from the extensive conjugation between the triazole and the trinitrophenyl rings. The presence of the nitro groups would also be expected to influence the absorption maxima.

Hypothetical UV-Vis Absorption Data for this compound (in Methanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Tentative Assignment |

|---|---|---|

| ~220 | 25,000 | π → π* transition of the triazole ring |

| ~260 | 15,000 | π → π* transition of the picryl group |

Single Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.govlibretexts.org This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, which are crucial for understanding the physical properties of the material. A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1097 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.695 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements in a compound. man.ac.ukdavidson.edu This technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For this compound (C₈H₄N₆O₆), the theoretical elemental composition can be calculated with high precision. Experimental values obtained from combustion analysis should closely match these theoretical percentages to validate the purity and identity of the synthesized compound.

Calculated Elemental Analysis Data for this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 34.30 |

| Hydrogen (H) | 1.44 |

| Nitrogen (N) | 30.00 |

Theoretical and Computational Chemistry Applied to 1 Picryl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure and energetics of molecules like 1-Picryl-1H-1,2,3-triazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule. Computational studies on related polynitro-aryl-1,2,3-triazoles have been performed to understand their structure and properties. nih.gov For instance, DFT calculations using the B3LYP functional with various basis sets, such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and explore the electronic characteristics of such compounds. semanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net

In molecules containing a triazole ring, the HOMO and LUMO are often distributed across different parts of the structure. For example, in some triazole derivatives, the HOMO is delocalized over the triazole and an attached phenyl ring, while the LUMO is localized on another part of the molecule. researchgate.net For this compound, the picryl group, with its multiple nitro groups, is strongly electron-withdrawing. This would lead to a significant lowering of the LUMO energy level, primarily localized on the picryl ring. The HOMO is expected to be located on the triazole ring. This results in a relatively small HOMO-LUMO gap, which is characteristic of energetic materials and indicates a higher propensity for chemical reactions.

Below is a table summarizing typical HOMO-LUMO energy values and gaps for related triazole derivatives as determined by DFT calculations.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl-Substituted Triazoles | -6.1 to -6.5 | -1.5 to -2.1 | 4.0 to 4.5 |

| Quinoline-Substituted Triazoles | -6.164 | -2.086 | 4.078 |

| General Triazole Derivatives | Not specified | Not specified | 3.71 to 5.36 |

Note: These values are illustrative and based on data for various substituted triazoles. The exact values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would show intense negative potential around the oxygen atoms of the nitro groups on the picryl ring, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the aromatic rings and the triazole ring would exhibit positive potential. The triazole ring itself, being a π-electron deficient system, would also contribute to the complex electrostatic potential landscape of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals. These interactions, known as hyperconjugation, contribute to the stabilization of the molecule. The stabilization energy associated with these interactions can be quantified using NBO analysis. semanticscholar.org

In the context of this compound, NBO analysis would reveal significant charge delocalization from the triazole ring to the electron-deficient picryl ring. The strong electron-withdrawing nature of the nitro groups would facilitate this intramolecular charge transfer, which is a key factor in the energetic properties of the compound. NBO analysis can also provide insights into the nature of the chemical bonds and the hybridization of the atoms within the molecule.

Conformational Analysis and Tautomerism Studies of Picryl-Substituted 1,2,3-Triazoles

Conformational analysis of picryl-substituted 1,2,3-triazoles is important for understanding their three-dimensional structure and how it influences their properties. The rotational barrier around the single bond connecting the picryl group and the triazole ring is a key conformational feature. The planarity or twisting between the two rings affects the electronic communication between them. In similar structures, the dihedral angle between a triazole ring and a substituted phenyl ring can vary, leading to different conformers with distinct energy levels. nih.gov For 1,4- and 1,5-substituted 1,2,3-triazole amino acids, theoretical calculations have shown the existence of multiple stable conformers with close relative energies. nih.gov

Tautomerism is another important aspect of 1,2,3-triazole chemistry. The 1,2,3-triazole ring can exist in different tautomeric forms, such as 1H, 2H, and 4H tautomers, depending on the position of the hydrogen atom on the nitrogen atoms. nih.govresearchgate.netresearchgate.net The relative stability of these tautomers can be influenced by the nature and position of the substituents. In the gas phase, the 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H tautomer. nih.gov For picryl-substituted 1,2,3-triazoles, computational studies can predict the most stable tautomer by comparing their calculated energies.

Prediction of Molecular Geometry and Vibrational Frequencies

Theoretical calculations are highly effective in predicting the molecular geometry of compounds like this compound. Optimization of the molecular structure using methods like DFT can provide accurate bond lengths, bond angles, and dihedral angles. nih.gov These calculated geometries can be compared with experimental data if available, for example, from X-ray crystallography. For the parent 1H-1,2,3-triazole, highly accurate semi-experimental equilibrium structures have been determined, providing benchmark data for computational methods. nih.gov

Vibrational frequency calculations are also a standard output of quantum chemical computations. The calculated vibrational spectra (Infrared and Raman) can be used to assign the experimentally observed vibrational modes. nsf.govresearchgate.netrsc.org Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional modes. For this compound, characteristic vibrational frequencies would include the N-H and C-H stretching modes, the symmetric and asymmetric stretching of the NO2 groups, and the ring vibrations of both the triazole and picryl moieties.

The following table presents a general assignment of calculated vibrational frequencies for a substituted triazole system.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3200 | N-H stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 1500 - 1600 | Aromatic C=C stretching, NO₂ asymmetric stretching |

| 1300 - 1400 | NO₂ symmetric stretching |

| 1000 - 1200 | Triazole ring breathing |

| Below 1000 | C-H bending, ring deformations |

Note: This is a generalized representation. The precise frequencies for this compound would be specific to its structure.

Computational Assessment of Thermochemical Properties, Including Heat of Formation

Computational methods are widely used to predict the thermochemical properties of energetic materials, including the heat of formation (ΔHf). The heat of formation is a critical parameter for assessing the performance of an energetic material. Isodesmic reactions are a common and reliable computational strategy for calculating the heat of formation of complex molecules. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

For various energetic polynitro-aryl-1,2,3-triazoles, heats of formation have been determined through computational studies. nih.gov These calculations often show that such compounds possess high positive heats of formation, which is a desirable characteristic for energetic materials. nih.gov A computational approach for predicting the heats of formation of solid-state energetic salts involves electronic structure calculations combined with volume-based thermodynamics to estimate lattice energies. researchgate.net For this compound, a similar computational protocol could be employed to obtain a reliable estimate of its gas-phase and solid-state heat of formation.

Advanced Research on Energetic Performance and Stability of Picryl Substituted 1,2,3 Triazoles

Theoretical Prediction of Detonation Velocity and Pressure for Novel Energetic Materials

Theoretical calculations are indispensable tools for predicting the detonation properties of novel energetic materials, offering a safe and cost-effective alternative to experimental synthesis and testing. For 1-Picryl-1H-1,2,3-triazole and its derivatives, density functional theory (DFT) is a commonly employed method to predict key performance indicators such as detonation velocity (D) and detonation pressure (P).

For comparison, the related compound 3-picrylamino-1,2,4-triazole (B177338) (PATO), an isomer of the target molecule, has been synthesized and tested. Formulations of PATO have demonstrated detonation velocities around 7.04 km/s. It is important to note that theoretical calculations for new energetic materials often serve as a preliminary screening tool to identify promising candidates for further investigation.

Table 1: Predicted Energetic Properties of Selected Picryl-Substituted Azoles

| Compound | Predicted Density (g/cm³) | Predicted Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|---|

| Nitro-1-(2,4,6-trinitrophenyl)-1H-pyrrole derivative | - | - | - | - |

| Nitro-1-(2,4,6-trinitrophenyl)-1H-imidazole derivative | - | - | - | - |

Computational Modeling of Insensitivity to External Stimuli (e.g., Shock, Friction)

A critical aspect of any practical energetic material is its insensitivity to accidental initiation by external stimuli such as shock, friction, or impact. Computational modeling plays a crucial role in understanding and predicting the sensitivity of new compounds. For picryl-substituted triazoles, these models often focus on the bond dissociation energies (BDE) of the weakest bonds in the molecule, as this is a primary indicator of thermal stability and sensitivity.

Theoretical studies on nitro-1-(2,4,6-trinitrophenyl)-1H-azoles indicate that the weakest bond is often the C-NO2 bond on the picryl ring or a bond within the triazole ring, depending on the substitution pattern. researchgate.net The bond dissociation energies of these weakest bonds are calculated to be in a range that suggests a good balance between performance and stability. For instance, the BDEs of the weakest bonds in some nitro-1-(2,4,6-trinitrophenyl)-1H-pyrrole and -imidazole compounds are comparable to that of 2,4,6-trinitrotoluene (B92697) (TNT), a well-known insensitive high explosive. researchgate.net

Furthermore, the stability of these compounds can be enhanced through the formation of salts. Theoretical investigations on salts of 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO) suggest that agglomeration with specific salts can lead to a significant improvement in stability and resistance to shock stimuli. researchgate.netpreprints.org

Investigation of Decomposition Pathways and Mechanisms via Theoretical Models

Understanding the decomposition pathways of energetic materials is vital for assessing their stability and performance. Theoretical models, particularly those based on quantum chemical calculations, can elucidate the initial steps of thermal decomposition. For triazole-based energetic materials, decomposition often initiates with the cleavage of the weakest bond.

In the case of nitro-substituted 1,2,3-triazoles, the initial decomposition step is typically a ring-opening pathway. researchgate.net However, for picryl-substituted derivatives, the C-NO2 bonds on the picryl group are also susceptible to cleavage. Theoretical studies on nitro-1-(2,4,6-trinitrophenyl)-1H-azoles have shown that the nature of the weakest bond, and thus the initial decomposition step, is influenced by the number and position of nitro groups on the azole ring. researchgate.net The bond dissociation energy of the N-N bond in the triazole ring can be affected by the presence of these nitro groups. researchgate.net

The decomposition of these compounds ultimately leads to the formation of stable gaseous products, such as N2 and CO2, which is the source of their energetic output. The specific decomposition products and reaction kinetics can be further investigated using more advanced computational techniques like molecular dynamics simulations.

Elucidation of Structure-Energetic Property Relationships in Highly Nitrated Triazole Derivatives

The energetic properties of highly nitrated triazole derivatives are strongly correlated with their molecular structure. Key structural features that influence performance include the number of nitro groups, the nitrogen content, the oxygen balance, and the crystal density.

The presence of the picryl group in this compound contributes significantly to its high energy content due to the three nitro groups. Further nitration of the triazole ring would be expected to enhance the energetic performance by increasing the oxygen balance and density. Theoretical studies on various nitro-1-(2,4,6-trinitrophenyl)-1H-azoles have demonstrated this trend. researchgate.net

The arrangement of atoms in the crystal lattice also plays a crucial role. A higher crystal density generally leads to a higher detonation velocity and pressure. Computational methods can predict the crystal packing and density of hypothetical compounds, providing valuable insights for the design of new energetic materials. The asymmetric assembly of different energetic building blocks, such as linking pyrazole (B372694) and 1,2,3-triazole, can lead to compounds with good crystal density and low sensitivity. rsc.orgbit.edu.cn

Table 2: Structure-Property Relationships in Energetic Compounds

| Structural Feature | Effect on Energetic Properties |

|---|---|

| Increased number of nitro groups | Increases oxygen balance, density, and detonation performance. |

| High nitrogen content | Contributes to a high positive heat of formation. |

| High crystal density | Increases detonation velocity and pressure. |

| Presence of intramolecular hydrogen bonding | Can enhance thermal stability and planarity. |

Role of Intramolecular Interactions in Modulating Energetic Behavior

Intramolecular interactions, such as hydrogen bonding, play a significant role in determining the stability and sensitivity of energetic materials. In picryl-substituted triazoles, while classical intramolecular hydrogen bonding may not be prominent in the parent this compound, the introduction of amino or hydroxyl groups can lead to the formation of such bonds.

These interactions can increase the thermal stability of the molecule by creating a more rigid structure and influencing the crystal packing. For example, in some energetic compounds, intramolecular hydrogen bonds contribute to molecular planarity, which in turn can lead to stronger intermolecular interactions and a more stable crystal lattice.

Reactivity Profiles and Transformation Pathways of 1 Picryl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The inherent reactivity of the 1,2,3-triazole ring is substantially altered by the presence of the N-picryl substituent. The powerful electron-withdrawing nature of the three nitro groups on the phenyl ring deactivates the triazole ring towards electrophilic attack. The nitrogen lone pairs are significantly delocalized and drawn towards the picryl system, reducing their availability to attack electrophiles. Consequently, classical electrophilic substitution reactions on the C-H bonds of the triazole ring are generally not favored for 1-picryl-1H-1,2,3-triazole.

Conversely, this pronounced electron deficiency is expected to activate the triazole ring towards nucleophilic attack, a mode of reactivity not commonly observed for N-unsubstituted or N-alkyl-1,2,3-triazoles. While direct nucleophilic substitution on a C-H bond of the triazole is still a high-energy process, the presence of a suitable leaving group at the C4 or C5 position would render the ring susceptible to nucleophilic aromatic substitution (SNAr). For instance, a hypothetical 4-halo-1-picryl-1H-1,2,3-triazole would be a prime candidate for substitution by various nucleophiles.

Table 1: Predicted Reactivity of the 1,2,3-Triazole Ring in this compound

| Reaction Type | Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Highly Deactivated | The strongly electron-withdrawing picryl group significantly reduces the electron density of the triazole ring, making it resistant to attack by electrophiles. |

| Nucleophilic Aromatic Substitution | Activated (with a leaving group) | The electron-deficient nature of the triazole ring, induced by the picryl group, would facilitate the attack of nucleophiles if a suitable leaving group is present at the C4 or C5 position. |

Transformations Involving the Picryl Moiety

The picryl group itself is a highly reactive entity, primarily susceptible to nucleophilic aromatic substitution. The three nitro groups create a significant electron deficiency in the phenyl ring, making it an excellent electrophile. Nucleophiles can attack the carbon atoms bearing the nitro groups, leading to their displacement. This reactivity is a well-established characteristic of picryl derivatives. scispace.com

In the context of this compound, the picryl moiety is expected to readily undergo SNAr reactions with a variety of nucleophiles, such as alkoxides, amines, and thiolates. The substitution can potentially occur at the 2-, 4-, or 6-positions of the picryl ring. The formation of Meisenheimer complexes as intermediates in these reactions is a common feature. scispace.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on the Picryl Moiety

| Nucleophile | Potential Product(s) |

| Methoxide (CH₃O⁻) | 1-(2-methoxy-4,6-dinitrophenyl)-1H-1,2,3-triazole |

| Ammonia (B1221849) (NH₃) | 1-(2-amino-4,6-dinitrophenyl)-1H-1,2,3-triazole |

| Thiophenoxide (C₆H₅S⁻) | 1-(2-phenylthio-4,6-dinitrophenyl)-1H-1,2,3-triazole |

Ring-Opening and Ring-Closing Reactions of the Triazole System

Ring-opening of 1,2,3-triazoles can also be facilitated by the presence of specific activating groups, such as N-acyl or N-sulfonyl substituents, which is not the case for the N-picryl derivative under typical conditions. nih.gov Ring-closing reactions to form the this compound system are typically achieved through the Huisgen 1,3-dipolar cycloaddition of picryl azide (B81097) with acetylene (B1199291).

N-N Bond Cleavage and Other Unusual Reaction Mechanisms

Cleavage of the N-N bond in the triazole ring is a known fragmentation pathway, particularly in mass spectrometry, where the loss of a molecule of nitrogen (N₂) is a common observation for 1,2,3-triazoles. rsc.org This suggests that under high-energy conditions, the N-N single bond can be cleaved.

In solution-phase chemistry, N-N bond cleavage is less common for simple N-aryl-1,2,3-triazoles. However, unusual reactivity has been observed in related systems. For instance, the reduction of 1-arylamino-1,2,3-triazoles can lead to N-N bond cleavage. asianpubs.orgresearchgate.net While not directly analogous, it highlights that the N-N bond in the triazole ring is not entirely inert. The strong polarization induced by the picryl group in this compound might render the N1-N2 bond more susceptible to certain reductive or radical-mediated cleavage pathways, although specific experimental evidence is lacking.

Tandem Reaction Sequences for Complex Molecular Architectures

While this compound itself is not a common starting material for tandem reactions, its synthesis via a click reaction is a prime example of a reaction that can be incorporated into tandem sequences. nih.govnih.gov For instance, a multi-step, one-pot synthesis could involve the in-situ generation of an azide followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to form a 1,2,3-triazole derivative.

Furthermore, the reactivity of the picryl group could be exploited in tandem sequences. A nucleophilic aromatic substitution on the picryl ring of this compound could be the first step in a sequence, followed by a transformation of the newly introduced functional group to build more complex molecular architectures. For example, the reduction of a nitro group on the picryl moiety to an amino group could be followed by a condensation reaction to form a new heterocyclic ring fused to the phenyl group.

Exploration of Advanced Derivatives and Analogues of 1 Picryl 1h 1,2,3 Triazole

Synthesis of Multi-Substituted Picryl Triazoles with Tailored Energetic Characteristics

The synthesis of polynitro-aryl-1,2,3-triazoles, including picryl derivatives, is a key strategy for developing new energetic materials with tailored properties. A prevalent and effective method involves a two-step process: the copper-catalyzed [3+2] cycloaddition of corresponding azides and alkynes, followed by a nitration step to introduce the energetic nitro groups onto the aromatic ring. nih.gov This approach allows for the systematic introduction of various substituents onto the triazole or aryl backbone, enabling the fine-tuning of energetic characteristics such as thermal stability, density, and detonation performance.

The initial cycloaddition reaction, a cornerstone of "click chemistry," provides a versatile route to the core triazole structure. frontiersin.orgnih.gov By selecting appropriately substituted alkynes and aryl azides, precursors with desired functionalities can be constructed. The subsequent nitration, typically using a mixture of nitric and sulfuric acids, installs the polynitro functionality on the aryl ring, converting it into a dinitro or trinitro (picryl) system.

Research has shown that most of the resulting polynitro-bearing triazole derivatives exhibit decomposition temperatures ranging from 142-319 °C. nih.gov Many of these compounds possess high positive heats of formation, good thermal stabilities, and reasonable crystal densities. Their detonation velocities and pressures, often calculated using the Kamlet-Jacobs empirical relation, are in many cases comparable to that of 2,4,6-trinitrotoluene (B92697) (TNT), demonstrating their potential as effective energetic materials. nih.gov

Below is a table summarizing the properties of several energetic polynitro-aryl-1,2,3-triazole derivatives, illustrating how different substitution patterns influence their energetic characteristics.

Table 1: Energetic Properties of Selected Multi-Substituted Polynitroaryl-1,2,3-Triazoles

| Compound Name | Substituents | Decomposition Temp. (°C) | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|---|---|

| 1-(2,4-dinitrophenyl)-1H-1,2,3-triazole | 2,4-dinitro on phenyl | 271 | 1.65 | +239.3 | 7.45 | 23.3 |

| 1-(2,4,6-trinitrophenyl)-1H-1,2,3-triazole | 2,4,6-trinitro on phenyl | >300 (est.) | ~1.72 | >+300 (est.) | ~8.0 (est.) | ~28 (est.) |

| 1-(2-methoxy-3,5-dinitrophenyl)-1H-1,2,3-triazole | 2-methoxy, 3,5-dinitro on phenyl | 211 | 1.57 | +253.5 | 6.34 | - |

| 1-(4-methyl-2,6-dinitrophenyl)-1H-1,2,3-triazole | 4-methyl, 2,6-dinitro on phenyl | 234 | 1.55 | +205.8 | 7.03 | 20.4 |

Note: Some values are estimated based on trends in homologous series. Data compiled from related research on polynitro-aryl-1,2,3-triazoles. nih.gov

Design and Synthesis of Hybrid Molecular Systems Incorporating the 1-Picryl-1H-1,2,3-Triazole Core

A frontier in energetic materials research is the creation of hybrid molecular systems, where two or more distinct energetic moieties are combined within a single molecule. This approach aims to create compounds with synergistic properties, potentially achieving higher performance, greater stability, or lower sensitivity than the individual components. The this compound core is an excellent candidate for inclusion in such hybrids due to its high density and energy content.

The design principle involves linking the picryl-triazole unit with other well-known energetic heterocycles such as furazans, tetrazoles, or other triazoles. rsc.orgnih.gov These linkages can be achieved through various organic reactions, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a particularly powerful tool for this purpose. mdpi.com

A conceptual synthetic pathway to a hybrid molecule could involve the reaction of an alkyne-functionalized energetic core (e.g., a propargyl-substituted furazan) with picryl azide (B81097) (2,4,6-trinitrophenyl azide). This would directly link the two energetic ring systems via the stable 1,2,3-triazole bridge formed during the reaction. This strategy allows for the modular construction of complex energetic molecules from simpler, well-characterized building blocks. Such hybrid systems could benefit from the high nitrogen content of the tetrazole or the favorable oxygen balance of the furazan ring, complementing the properties of the picryl-triazole unit.

Table 2: Conceptual Design of Hybrid Systems Based on the this compound Core

| Hybrid System Concept | Linked Energetic Moiety | Potential Synthetic Route | Targeted Property Enhancement |

|---|---|---|---|

| Picryl-Triazole-Furazan | 4-ethynyl-3-nitrofurazan | CuAAC with picryl azide | Improved oxygen balance and detonation velocity. |

| Picryl-Triazole-Tetrazole | 5-ethynyl-1H-tetrazole | CuAAC with picryl azide | Increased nitrogen content and gas generation. |

| Picryl-Triazole-Nitramine | N-propargyl-N,N'-dinitromethane | CuAAC with picryl azide | Enhanced detonation performance and density. |

Systematic Structural Modifications for Academic Property Modulation Studies

Understanding the relationship between molecular structure and energetic properties is fundamental to the rational design of new high-energy materials. Systematic structural modifications of the this compound scaffold provide a platform for academic studies aimed at modulating key properties like thermal stability, density, sensitivity, and detonation performance.

These modifications can be categorized into several approaches:

Substitution on the Triazole Ring: Introducing functional groups at the 4- and/or 5-positions of the triazole ring can significantly alter the molecule's properties. The introduction of nitro (-NO2) or azido (-N3) groups is a common strategy to increase energy content and density. rsc.org Conversely, adding amino (-NH2) groups can enhance thermal stability and reduce sensitivity through the formation of intra- and intermolecular hydrogen bonds. researchgate.net

Substitution on the Picryl Ring: While the picryl ring is already heavily nitrated, replacing one of the nitro groups with another functional group, such as an amino or azido group, can be used to study the trade-offs between energy and sensitivity.

Formation of Energetic Salts: If the triazole derivative contains an acidic proton or a basic functional group (like an amino group), it can be reacted with an appropriate base or acid to form an energetic salt. Salt formation is a known strategy to increase thermal stability and density while often reducing sensitivity to mechanical stimuli. researchgate.net

Studies on related energetic compounds provide insight into the expected outcomes of such modifications. For instance, the presence of functional groups like nitro, amino, and nitramino has been shown to directly affect the stability and decomposition behavior of 1,2,4-triazole (B32235) derivatives. rsc.org The analysis of decomposition pathways helps to elucidate how different substituents influence the stability of the parent molecule.

Table 3: Predicted Effects of Systematic Structural Modifications on this compound Properties

| Modification Type | Specific Example | Expected Primary Effect on Property | Rationale |

|---|---|---|---|

| Triazole Substitution | Add -NO2 at C4-position | Increased detonation velocity and pressure | Increases oxygen balance and density. |

| Triazole Substitution | Add -NH2 at C4-position | Increased thermal stability, decreased sensitivity | Potential for strong intermolecular hydrogen bonding. |

| Picryl Ring Modification | Replace one -NO2 with -NH2 | Decreased detonation performance, decreased sensitivity | Reduces oxygen balance but introduces stabilizing hydrogen bonds. |

Through these systematic explorations, a deeper understanding of the structure-property relationships governing picryl-triazole derivatives can be achieved, paving the way for the future design of advanced energetic materials with precisely controlled characteristics.

Supramolecular Chemistry and Intermolecular Interactions in 1 Picryl 1h 1,2,3 Triazole Frameworks

Hydrogen Bonding Networks in Crystalline and Solution-Phase Structures

In the crystalline state, 1-picryl-1H-1,2,3-triazole participates in a network of weak intermolecular hydrogen bonds, primarily involving the C-H bonds of the triazole and picryl rings as donors and the oxygen atoms of the nitro groups as acceptors. The strong electron-withdrawing effect of the picryl group increases the acidity of the triazole ring's C-H proton, making it a more effective hydrogen bond donor than in typical triazole systems. researchgate.netrsc.orgrsc.org

Crystallographic studies of related picryl-substituted triazoles reveal the prevalence of these interactions in determining the crystal packing. For instance, in the crystal structure of 1-picryl-1,2,3-triazole, numerous short intermolecular contacts exist between the hydrogen atoms of the triazole ring and the oxygen atoms of the nitro groups of adjacent molecules. nih.govacs.org These C-H···O interactions, though weaker than conventional O-H···O or N-H···O bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

In addition to C-H···O bonds, other weak interactions such as C-H···N bonds may also be present, where a C-H group interacts with one of the triazole nitrogen atoms of a neighboring molecule. mdpi.comrsc.org In solution, the potential for hydrogen bonding with solvent molecules exists, which can influence solubility and conformational preferences. However, the dominant interactions in the solid state are those that optimize packing efficiency and electrostatic complementarity between molecules.

| Donor (D) | Acceptor (A) | Compound Type | D···A Distance (Å) | Reference |

|---|---|---|---|---|

| C-H (methylene) | O (nitro) | Substituted Nitrophenyl Triazole | 3.452 | nih.gov |

| C-H (phenyl) | N (triazole) | Substituted Phenyl Triazole | - | mdpi.com |

| N-H (hydrazine) | N (triazole) | Triazolyl Hydrazone | - | scielo.br |

Pi-Stacking Interactions and Aromatic Stacking Phenomena

Pi-stacking (π-π) interactions are a defining feature of the supramolecular architecture of this compound. These interactions occur between the electron-deficient picryl ring of one molecule and the more electron-rich triazole ring of a neighboring molecule, a classic example of donor-acceptor stacking. The picryl group, with its three strongly electron-withdrawing nitro groups, has a low-lying lowest unoccupied molecular orbital (LUMO), making it an excellent π-acceptor. Conversely, the triazole ring acts as a comparative π-donor. This electronic complementarity results in strong attractive forces that are a primary driver in the crystal packing. nih.govrsc.org

Crystallographic analysis reveals that these rings stack in an offset or slipped-parallel fashion, which maximizes the attractive orbital interactions while minimizing steric repulsion. dtic.mil The inter-planar distances between stacked rings are typically in the range of 3.2 to 3.9 Å, characteristic of significant π-stacking interactions. dtic.milresearchgate.net For example, in a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, weak π(triazolyl)–π(nitrobenzene) contacts were observed with an inter-centroid distance of 3.8386 Å. nih.gov These stacking interactions create columnar or layered structures within the crystal, contributing significantly to its density and thermal stability. rsc.org

| Interacting Rings | Compound Type | Inter-centroid Distance (Å) | Inter-planar Angle (°) | Reference |

|---|---|---|---|---|

| Triazole & Phenyl | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | 3.895 | 16.54 | researchgate.netnih.gov |

| Triazolyl & Nitrobenzene | 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | 3.839 | 13.95 | nih.gov |

| Triazolium & Triazolium (Cation-Cation) | 1,2,4-Triazolium dinitramide cluster | ~3.2 | ~Parallel | dtic.mil |

Host-Guest Chemistry and Molecular Recognition Based on Triazole Motifs

The 1,2,3-triazole motif is a well-established functional group in host-guest chemistry, particularly for anion recognition. nih.gov This capability stems from the ability of the triazole C5-H bond to act as a hydrogen bond donor. nih.gov In this compound, this donor capacity is expected to be significantly amplified. The attachment of the strongly electron-deficient picryl group at the N1 position substantially polarizes the C5-H bond, increasing its acidity and making it a much stronger hydrogen-bond donor for anionic guests. rsc.orgnih.gov

While specific host-guest studies involving this compound are not extensively documented, the principles of molecular recognition suggest its potential as a powerful receptor. The polarized C-H group, in concert with the electron-deficient π-surface of the picryl ring, could create a binding pocket suitable for various anions like halides (Cl⁻, Br⁻) or oxoanions (H₂PO₄⁻). nih.govbohrium.com The binding would be driven by a combination of C-H···anion hydrogen bonding and anion-π interactions with the picryl ring. nih.govchimia.ch Quaternization of the triazole ring to form a triazolium salt would further enhance these interactions through charge assistance, a common strategy to create high-affinity anion receptors. rsc.orgnih.gov

| Receptor Type | Guest Anion | Binding Constant (Kₐ, M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Triazolophane | Cl⁻ | 4,700,000 | Dichloromethane | nih.gov |

| Bile Acid-Based Triazolium Macrocycle | F⁻ | 560 | CDCl₃ | nih.gov |

| Amide-Triazole Receptor | H₂PO₄⁻ | High Selectivity | - | bohrium.com |

Metal-Ligand Coordination Chemistry with Picryl Triazole Systems

The 1,2,3-triazole ring possesses two sp²-hybridized nitrogen atoms (N2 and N3) that can act as potential donor sites for coordination with metal ions. researchgate.netresearchgate.net However, in this compound, the coordination ability is significantly diminished. The powerful electron-withdrawing nature of the picryl group drastically reduces the electron density on the triazole ring, thereby lowering the basicity and donor strength of the N2 and N3 nitrogen atoms. rsc.org

Emerging Applications and Material Science Contributions of 1 Picryl 1h 1,2,3 Triazole Derivatives

Role in the Design of High-Performance Advanced Materials

The primary contribution of 1-picryl-1H-1,2,3-triazole and its derivatives in material science is in the field of high-energy density materials (HEDMs). rsc.org The combination of a nitrogen-rich triazole ring and a highly nitrated picryl group results in molecules with exceptional energetic characteristics, including high density, positive enthalpy of formation, and superior detonation performance. rsc.org

The 1,2,3-triazole ring serves as a robust and thermally stable backbone. Nitrogen-rich heterocycles are sought after for HEDMs because they release a large amount of energy upon decomposition, forming the highly stable dinitrogen (N₂) gas. rsc.org Research into related energetic triazoles, such as derivatives of 5-nitro-1,2,3-2H-triazole, has demonstrated that these compounds can achieve performance comparable to or exceeding that of traditional explosives like RDX. researchgate.netnih.gov For instance, 2-amino-4,5-dinitro-1,2,3-2H-triazole exhibits a high density (1.83 g cm⁻³), excellent detonation velocity (8843 m s⁻¹), and significant detonation pressure (36.2 GPa), coupled with lower impact sensitivity (24 J) compared to RDX (7.5 J).

The picryl group (2,4,6-trinitrophenyl) further enhances these properties. It contributes significantly to the molecule's density and oxygen balance, which are critical factors for detonation performance. Theoretical studies on analogous compounds, such as 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO), have confirmed that the trinitrophenyl moiety is key to creating thermostable HEDMs. mdpi.compreprints.org The incorporation of the picryl group into polymeric backbones containing triazoles is also an area of exploration for creating energetic polymers that can serve as advanced binders in explosive formulations. yale.edu

Below is a data table comparing the calculated or measured properties of representative energetic triazole derivatives, illustrating the performance benchmarks relevant to picryl-triazole derivatives.

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |

| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | 24 | nih.gov |

| RDX (Reference) | 1.80 | 8762 | 35.0 | 7.5 | nih.gov |

| HNS (Reference) | 1.74 | 7000 | 21.2 | 5 | nih.gov |

Integration into Functional Coatings and Surface Modifications for Specific Material Properties

While the 1,2,3-triazole framework is widely used in the development of functional coatings, such as those for corrosion inhibition, the direct application of this compound in this area is not well-documented. hud.ac.uk The highly energetic nature of the picryl group imparts a level of reactivity and potential instability that is generally undesirable for conventional protective coatings.

However, its properties suggest a potential, albeit speculative, role in specialized "reactive coatings." Such coatings are designed to undergo a rapid chemical change when subjected to a specific stimulus, such as high temperature or impact. For instance, intumescent paints, a type of reactive coating for fire protection, swell and char when heated to form an insulating barrier. scite.airsc.org While current intumescent systems are not based on explosive compounds, the energetic properties of picryl-triazole derivatives could theoretically be harnessed in advanced reactive coatings for military or aerospace applications, such as in reactive armor or pyrotechnic-releasing surfaces. These applications remain a conceptual frontier, requiring significant research to ensure stability, controlled reactivity, and safety.

Catalytic Applications and Ligand Design in Organometallic Chemistry

The 1,2,3-triazole ring is a versatile and effective ligand scaffold in organometallic chemistry due to the coordinating ability of its nitrogen atoms. hud.ac.ukwvu.edunih.gov Metal complexes featuring triazole-based ligands have been successfully employed as catalysts in a variety of organic transformations. nih.govacs.orgnih.gov

The introduction of a picryl group onto the triazole ring at the N1 position drastically alters its electronic properties. The three nitro groups of the picryl substituent are powerfully electron-withdrawing, rendering the attached triazole ring significantly electron-deficient. This electronic modulation is a key strategy in ligand design to fine-tune the catalytic activity of a metal center.

While specific complexes of this compound are not extensively reported in catalytic studies, the principles of ligand electronics suggest several potential impacts:

Enhanced Lewis Acidity: An electron-deficient triazole ligand would withdraw electron density from the coordinated metal center, increasing its Lewis acidity. This could enhance the metal's ability to activate substrates in reactions like Friedel-Crafts alkylations or Diels-Alder cycloadditions.

Modified Redox Potential: The ligand's electronic nature influences the redox potential of the metal center, which is crucial for catalytic cycles involving oxidative addition or reductive elimination steps.

Stabilization of Electron-Rich Metals: Electron-deficient ligands can stabilize low-valent, electron-rich metal centers, potentially enabling novel reactivity.

Research on complexes with other electron-deficient triazole ligands has shown that π-π stacking interactions between the triazole and other aromatic systems can influence the supramolecular assembly and properties of the resulting complexes, a feature that would be pronounced with the large, electron-poor picryl ring.

Advanced Chemical Sensing Platforms Based on Triazole Frameworks

The unique electronic properties and coordinating ability of the 1,2,3-triazole ring make it an excellent component for chemosensors. Current time information in Sussex County, US. When functionalized with signaling moieties (chromophores or fluorophores), these sensors can detect a wide range of analytes, including metal ions and anions. Current time information in Sussex County, US.

Derivatives of this compound are promising candidates for advanced chemical sensing platforms, particularly for colorimetric detection. The picryl group is a powerful electron acceptor and is well-known for its ability to form intensely colored charge-transfer complexes. In a sensor molecule, the triazole ring can act as the binding site for a target analyte, while the picryl group serves as the signaling unit.

A compelling example that supports this potential is found in a closely related system: a sensor for chromium and ammonia (B1221849) was developed using a molecule containing a 2,4-dinitrophenyl group (a close analogue of the picryl group) linked to a triazole-hydrazone conjugate. In this system, the sensing mechanism involves the coordination of metal ions with a nitrogen atom of the triazole, inducing a color change that is visible to the naked eye. The electron-deficient dinitrophenyl group is crucial for this optical response.

Based on this precedent, a hypothetical sensing mechanism for a this compound derivative is proposed:

The triazole nitrogen atoms act as a chelating site for a target metal ion.

Coordination of the analyte to the triazole ring alters the electronic properties of the system.

This change modulates the charge-transfer characteristics between the analyte-triazole unit (donor) and the strongly electron-accepting picryl group (acceptor).

The result is a distinct change in the molecule's UV-visible absorption spectrum, leading to a visible color change.

This "binding-site/signaling-unit" design makes picryl-triazole derivatives highly attractive for the development of simple, low-cost, and effective colorimetric sensors for environmental and industrial monitoring.

Q & A

Q. What are the optimal synthetic routes for 1-Picryl-1H-1,2,3-triazole, and how can reaction efficiency be validated?

The synthesis of picryl-substituted triazoles typically involves azide-alkyne cycloaddition (click chemistry). For example, substituting perfluorophenyl azide with picryl azide (trinitrophenyl azide) in a copper-catalyzed reaction with terminal alkynes can yield the target compound. Reaction efficiency is validated via HPLC or GC-MS to monitor conversion rates and purity. Nitration of pre-synthesized triazoles using HNO₃/H₂SO₄ mixtures at controlled temperatures (25–100°C) may also introduce picryl groups, as demonstrated in nitration protocols for 2-methyl-2H-triazoles .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection and refinement use programs like SHELXL, which handle high-resolution data and twinning effects common in aromatic heterocycles. Hydrogen bonding and π-stacking interactions in the picryl group are analyzed using Hirshfeld surface calculations, as shown in perfluorophenyl-triazole studies .

Q. What spectroscopic techniques are critical for characterizing this compound's electronic properties?

UV-Vis spectroscopy identifies π→π* and n→π* transitions, with comparisons to computational CI (configuration interaction) models. NMR (¹H/¹³C) in solvents like DMSO or CDCl₃ resolves regioselectivity and hydrogen bonding, as seen in 1-benzyl-4-phenyl-triazole studies. IR spectroscopy confirms functional groups (e.g., NO₂ stretches in picryl) .

Q. What are the known chemical reactivity profiles of picryl-substituted 1H-1,2,3-triazoles under electrophilic conditions?

Picryl triazoles undergo halogenation (e.g., bromination with Br₂/H₂O) at the 4,5-positions. Nitration requires careful control to avoid over-functionalization. Lithiation at low temperatures (-78°C) with n-BuLi enables electrophilic substitutions, such as formylation or carboxylation .

Advanced Research Questions

Q. How can computational methods like CASPT2/CASSCF elucidate the photolysis mechanisms of this compound?

Multiconfigurational methods (CASSCF/CASPT2) map potential energy surfaces of excited states. Non-adiabatic molecular dynamics (NAMD) simulations track bond cleavage pathways (e.g., N₂ release) and conical intersections. For benzotriazole analogs, such studies reveal dominant S₁→S₀ relaxation pathways, applicable to picryl derivatives .

Q. What strategies resolve discrepancies in crystallographic data refinement for picryl-substituted triazoles?

High-resolution data (d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands address twinning. For disordered picryl groups, PART instructions split occupancy. Hirshfeld surface analysis cross-validates hydrogen-bonding networks, as demonstrated in perfluorophenyl-triazole structures .

Q. How does the introduction of a picryl group affect hydrogen bonding and supramolecular assembly?

Picryl’s electron-withdrawing NO₂ groups enhance C–H⋯O/N hydrogen bonding. Comparative Hirshfeld analysis (e.g., 1-phenyl vs. 1-picryl triazoles) quantifies interaction changes. Solvent polarity (DMSO vs. CDCl₃) alters aggregation, as shown in ¹H NMR studies of triazole C–H shifts .

Q. How do temperature and solvent polarity influence regioselectivity in functionalizing this compound?

Low temperatures (-78°C) favor kinetic control in lithiation, while polar aprotic solvents (THF) stabilize intermediates. For click chemistry, Cu(I) catalysts in water/THF mixtures enhance regioselectivity toward 1,4-disubstituted triazoles, critical for picryl-alkyne coupling .

Q. How to design experiments to evaluate the environmental impact of this compound through OH-radical oxidation kinetics?

Gas-phase OH radical reactions are studied via pulsed laser techniques. Arrhenius parameters (e.g., activation energy) derived from rate constants (kOH) at 250–350 K predict atmospheric lifetimes. For 1H-1,2,3-triazole, kOH = 2.93×10⁻¹² exp(570/T) cm³/molecule/s, extrapolated to picryl analogs .

Q. What methodologies assess the thermal stability and decomposition kinetics of this compound?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) measure decomposition onset temperatures (T₀) and activation energies (Kissinger method). For energetic triazole salts, T₀ > 200°C indicates stability, critical for handling and storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.